2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by reduction and subsequent bromination . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl and sulfonyl groups but has a different core structure.
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with similar functional groups but a distinct core.
Uniqueness
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties.
Properties
CAS No. |
849532-21-4 |
---|---|
Molecular Formula |
C17H18BrNO4S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO4S/c1-22-16-9-12-7-8-19(11-13(12)10-17(16)23-2)24(20,21)15-5-3-14(18)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
BSRDBOLHXNMOKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.